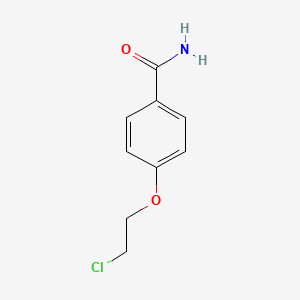

4-(2-Chloroethoxy)benzamide

Vue d'ensemble

Description

“4-(2-Chloroethoxy)benzamide” is a chemical compound with the molecular formula C9H10ClNO2. It has a molecular weight of 199.63 and is a beige solid . It is stored at room temperature .

Synthesis Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The equilibrium structure from the experiment agrees well with the results of the ab initio calculations .Chemical Reactions Analysis

The preparation of benzamide derivatives, including “this compound”, involves the reaction performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

“this compound” is a beige solid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique

Antitubercular Activity

4-(2-Chloroethoxy)benzamide derivatives show promising applications in antitubercular activity. A study by Nimbalkar et al. (2018) synthesized novel derivatives with significant in vitro activity against Mycobacterium tuberculosis. Their non-cytotoxic nature and interaction with key enzymes in Mycobacterium suggest potential as anti-tubercular agents.

Biological Activity against Various Strains

A wide spectrum of biological activities against mycobacterial, bacterial, and fungal strains is demonstrated by certain this compound derivatives. The study by Imramovský et al. (2011) shows these compounds exhibiting activity comparable to or higher than several standard drugs, highlighting their potential in treating various infections.

Antiarrhythmic Properties

Some benzamide derivatives, including those with this compound structures, have been identified for their antiarrhythmic properties. Banitt et al. (1977) explored derivatives showing oral antiarrhythmic activity in mice, providing a basis for clinical trials in antiarrhythmic drug development.

Potential Antitumor Agents

The antitumor properties of this compound derivatives have been investigated. Santos et al. (2013) describe derivatives with promising in vitro and in vivo antitumor activity, indicating their potential in cancer therapy.

Synthesis of Block Copolymers

This compound derivatives have applications in the synthesis of block copolymers with well-defined structures. A study by Yokozawa et al. (2002) demonstrates the use of these derivatives in creating copolymers with potential applications in materials science.

Radiolabelling for Medical Imaging

Radiolabelling of derivatives such as 4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of benzamide, has been explored for medical imaging purposes. Tsopelas (1999) discusses optimized conditions for radiolabelling, indicating potential in diagnostic imaging.

Melanoma Cytotoxicity

Benzamide derivatives, including those structurally related to this compound, have shown cytotoxicity against melanoma. Wolf et al. (2004) discuss the potential of these compounds in targeted melanoma therapy.

Synthesis via Ultrasound Assisted Methods

Ultrasound-assisted synthesis methods for this compound derivatives highlight eco-friendly approaches in chemical synthesis. Nikalje et al. (2017) emphasize the efficiency and green aspects of such methods in pharmaceutical and medicinal chemistry.

Mosquito Development Inhibition

Certain benzamide derivatives, including this compound, demonstrate effectiveness in controlling mosquito populations. Schaefer et al. (1978) explore the potential of these compounds in pest control.

Corrosion Inhibition

Benzamide, including its derivatives, is studied for its potential as a corrosion inhibitor. Loto et al. (2017) investigated its effectiveness in protecting mild steel in acidic environments, suggesting applications in material protection.

Safety and Hazards

The safety information available indicates that “4-(2-Chloroethoxy)benzamide” may be harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or in case of skin or eye irritation .

Propriétés

IUPAC Name |

4-(2-chloroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQWYCCXJPYZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)

![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

![3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2763347.png)